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Compound Name: N-Boc-PEG1-bromide

Cat. No.: B1676992 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N-Boc-PEG1-bromide is a heterobifunctional linker molecule widely employed in

nanotechnology and materials science. Its structure, featuring a Boc-protected amine and a

reactive bromide, connected by a short polyethylene glycol (PEG) chain, offers a versatile

platform for the covalent modification of surfaces and the synthesis of complex biomolecular

architectures. This document provides detailed application notes and experimental protocols for

the use of N-Boc-PEG1-bromide in these fields.

Core Applications
The unique chemical properties of N-Boc-PEG1-bromide make it suitable for a range of

applications, primarily centered around bioconjugation, surface modification, and the synthesis

of advanced therapeutic modalities.[1]

Surface Modification of Nanoparticles: The bromide group allows for the covalent attachment

of the PEG linker to the surface of various nanoparticles (e.g., gold, silica, quantum dots), a

process known as PEGylation. This surface modification enhances the biocompatibility and

stability of nanoparticles in biological systems.[1]

Drug Delivery Systems: By creating a hydrophilic and biocompatible surface, N-Boc-PEG1-
bromide is instrumental in the development of "stealth" nanoparticles for drug delivery.
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These modified nanoparticles can evade the immune system, leading to longer circulation

times and improved therapeutic outcomes.

Synthesis of Antibody-Drug Conjugates (ADCs): The bifunctional nature of N-Boc-PEG1-
bromide allows it to act as a linker, connecting antibodies to potent cytotoxic drugs. The

PEG component can improve the solubility and pharmacokinetic profile of the resulting ADC.

[2]

Development of PROTACs: In the field of targeted protein degradation, N-Boc-PEG1-
bromide can be used as a building block for the synthesis of Proteolysis Targeting Chimeras

(PROTACs). It serves as a short, flexible linker to connect a target protein-binding ligand and

an E3 ligase-recruiting ligand.[3][4]

Physicochemical Properties and Handling
A summary of the key physicochemical properties of N-Boc-PEG1-bromide is provided in the

table below.

Property Value Reference

CAS Number 164332-88-1 [5][6]

Molecular Formula C₉H₁₈BrNO₃ [5][6]

Molecular Weight 268.15 g/mol [6]

Purity ≥95% [6]

Appearance Liquid

Solubility Water, DMSO, DCM, DMF [5]

Storage
Store at -20°C, keep in dry and

avoid sunlight.
[5][6]

Experimental Protocols
The following sections provide detailed protocols for key applications of N-Boc-PEG1-
bromide.
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Protocol 1: Functionalization of Gold Nanoparticles
(AuNPs)
This protocol describes the surface modification of gold nanoparticles with N-Boc-PEG1-
bromide to create a biocompatible PEG layer. The process involves the displacement of a

weakly bound capping agent (e.g., citrate) with a thiol-derivatized PEG linker, followed by the

reaction with N-Boc-PEG1-bromide. As a direct protocol for N-Boc-PEG1-bromide is not

readily available, this protocol is adapted from a general method for PEGylating AuNPs.[7][8][9]

Materials:

Citrate-capped gold nanoparticles (AuNPs)

Thiol-PEG-amine

N-Boc-PEG1-bromide

Anhydrous N,N-Dimethylformamide (DMF)

Triethylamine (TEA)

Phosphate Buffered Saline (PBS)

Centrifuge

Procedure:

Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of Thiol-PEG-amine

in water. The molar ratio of Thiol-PEG-amine to AuNPs should be optimized, but a starting

point of 1000:1 is recommended.

Stir the solution for 4 hours at room temperature to allow for ligand exchange.

Centrifuge the solution to pellet the AuNPs and remove the supernatant containing excess

Thiol-PEG-amine and displaced citrate.

Resuspend the AuNP pellet in anhydrous DMF.
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Conjugation with N-Boc-PEG1-bromide: To the suspension of amine-functionalized AuNPs

in DMF, add N-Boc-PEG1-bromide (10 molar excess relative to the estimated surface

amine groups) and TEA (3 molar excess relative to the bromide).

Stir the reaction mixture for 24 hours at room temperature under an inert atmosphere (e.g.,

nitrogen or argon).

Purification: Centrifuge the solution to pellet the N-Boc-PEG1-functionalized AuNPs.

Wash the pellet sequentially with DMF, ethanol, and finally PBS to remove unreacted

reagents.

Resuspend the purified nanoparticles in PBS for storage and further use.

Quantitative Analysis:

The success of the functionalization can be quantified by measuring the change in the

hydrodynamic diameter and zeta potential of the nanoparticles at each stage.

Sample
Hydrodynamic Diameter
(nm)

Zeta Potential (mV)

Citrate-capped AuNPs ~15 -30

Amine-PEG-AuNPs ~25 +10

N-Boc-PEG1-AuNPs ~30 -5

Note: These are illustrative values and the actual measurements will depend on the initial

nanoparticle size and surface chemistry.

Visualization of the Workflow:
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Step 1: Ligand Exchange

Step 2: PEGylation Step 3: Purification

Citrate-capped AuNPs
Amine-functionalized AuNPs

Stir 4h, RT

Thiol-PEG-amine

N-Boc-PEG1-AuNPs

DMF, TEA, 24h, RT

N-Boc-PEG1-bromide Purified N-Boc-PEG1-AuNPs
Centrifugation & Washing

Click to download full resolution via product page

Workflow for the functionalization of gold nanoparticles.

Protocol 2: Synthesis of a PROTAC using a Short PEG
Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule, adapting a

method that utilizes a bifunctional PEG linker.[3][10][11] This example assumes the use of a

POI ligand with a nucleophilic handle (e.g., a phenol) and an E3 ligase ligand with a primary

amine.

Materials:

POI ligand with a hydroxyl group (POI-OH)

N-Boc-PEG1-bromide

Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

E3 ligase ligand with a carboxylic acid (E3-COOH)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Procedure:

Step 1: Coupling of POI Ligand to the Linker a. Dissolve the POI-OH (1.0 eq) and K₂CO₃

(3.0 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes. c. Add a

solution of N-Boc-PEG1-bromide (1.2 eq) in anhydrous DMF. d. Heat the reaction to 60°C

and stir for 16 hours under a nitrogen atmosphere. e. Monitor the reaction by LC-MS. f. Upon

completion, cool to room temperature, dilute with ethyl acetate, and wash with water and

brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the

POI-PEG1-N-Boc intermediate by flash column chromatography.

Step 2: Boc Deprotection a. Dissolve the purified POI-PEG1-N-Boc intermediate in a 1:1

mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Remove the solvent

under reduced pressure to yield the POI-PEG1-NH₂ intermediate.

Step 3: Coupling of E3 Ligase Ligand a. Dissolve the POI-PEG1-NH₂ intermediate (1.0 eq)

and E3-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir

the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion,

dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the final

PROTAC molecule by preparative HPLC.

Characterization:

The identity and purity of the final PROTAC should be confirmed using high-resolution mass

spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of the PROTAC Synthesis Workflow:
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Step 1: Linker Attachment

Step 2: Boc Deprotection

Step 3: E3 Ligand CouplingPOI-OH

POI-PEG1-N-BocK2CO3, DMF, 60C

N-Boc-PEG1-bromide

POI-PEG1-NH2
TFA, DCM

Final PROTAC

HATU, DIPEA, DMF

E3-COOH

Click to download full resolution via product page

General workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships
Targeted Nanoparticle Uptake
The functionalization of nanoparticles with targeting ligands, often facilitated by PEG linkers like

N-Boc-PEG1-bromide, enables specific recognition and uptake by target cells. The following

diagram illustrates the general signaling pathway for receptor-mediated endocytosis of a

targeted nanoparticle.
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Signaling pathway for targeted nanoparticle uptake.

Logical Relationship of PROTAC Components
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The successful degradation of a target protein by a PROTAC relies on the precise interaction of

its three key components. The N-Boc-PEG1-bromide serves as a foundational element for the

linker that connects the two active ligands.

PROTAC Molecule

Cellular Environment

PROTAC

Protein of Interest (POI)

bindsE3 Ubiquitin Ligase

recruits

POI Ligand Linker
(derived from N-Boc-PEG1-bromide) E3 Ligase Ligand

Proteasome

degraded by

ubiquitinates

Click to download full resolution via product page

Logical relationship of PROTAC components.

These application notes and protocols provide a comprehensive guide for the utilization of N-
Boc-PEG1-bromide in nanotechnology and materials science. The versatility of this linker

makes it an invaluable tool for researchers and scientists in the development of advanced
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materials and therapeutics. Further optimization of the provided protocols may be necessary

depending on the specific nanoparticle system, ligands, and desired application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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